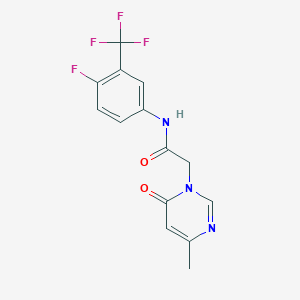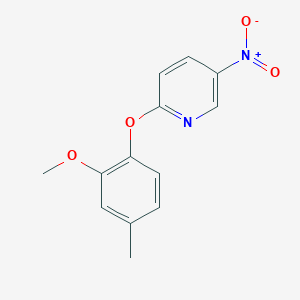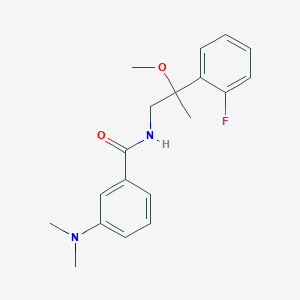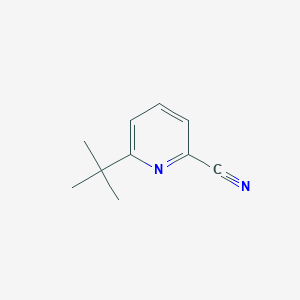![molecular formula C19H23N7O2 B2936533 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 923515-65-5](/img/structure/B2936533.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a ketone group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve multistep synthetic routes . For instance, triazole-containing scaffolds are often synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. Density functional theory (DFT) could be used to calculate the optimal structure of the compound .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, and the triazole group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, which were evaluated for their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, suggesting their potential as antimicrobial agents Molecules, Bektaş et al., 2007.
Potential Antihypertensive Agents
Another research by Bayomi et al. (1999) focused on synthesizing 1,2,4-triazolo[1,5-alpha]pyrimidines with different moieties, which showed promising antihypertensive activity. This study highlighted the chemical versatility and therapeutic potential of triazolo[1,5-a]pyrimidine derivatives as antihypertensive agents Bollettino chimico farmaceutico, Bayomi et al., 1999.
5-HT2 Antagonist Activity
Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, evaluating them for 5-HT2 and alpha 1 receptor antagonist activities. The study identified compounds with potent 5-HT2 antagonist activity, contributing to the development of new psychiatric medications Journal of medicinal chemistry, Watanabe et al., 1992.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant activity, suggesting their potential use in treating inflammation and pain Molecules, Abu‐Hashem et al., 2020.
Alpha(1)-Adrenoceptor Antagonists
A study by Betti et al. (2002) described the design, synthesis, and biological evaluation of new compounds as alpha(1)-adrenoceptor antagonists. These compounds were synthesized to match a pharmacophore model for alpha(1)-AR antagonists, showcasing a methodological approach to drug design Journal of medicinal chemistry, Betti et al., 2002.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)14-4-6-15(28-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHOJAYGYMUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

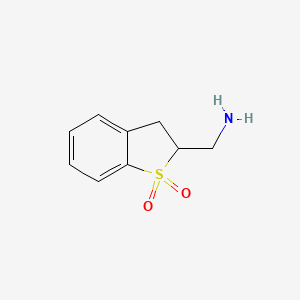
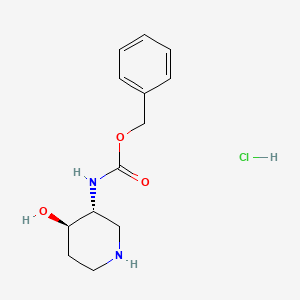
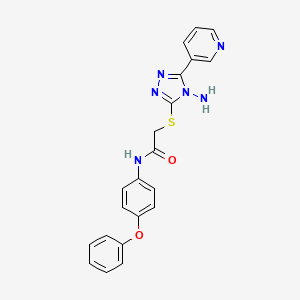
![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)
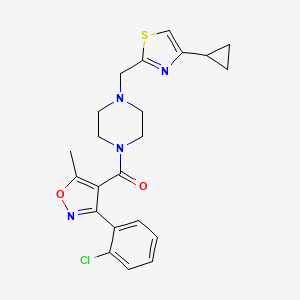
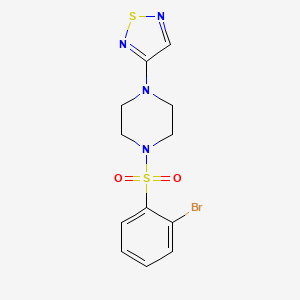


![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
